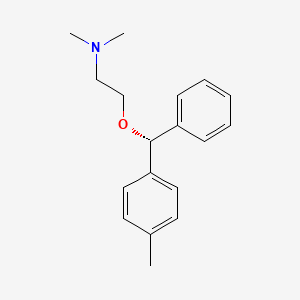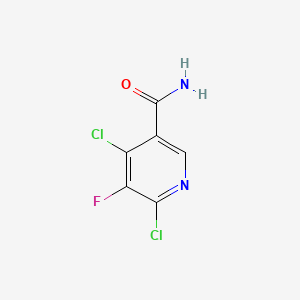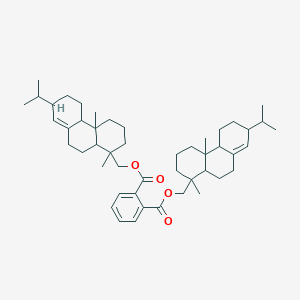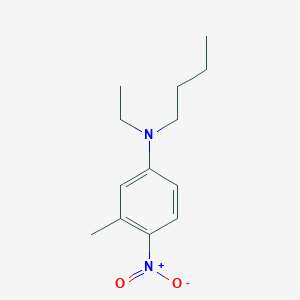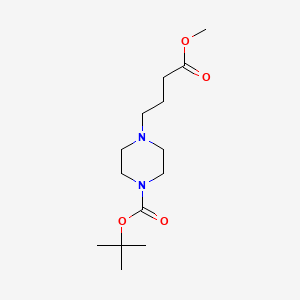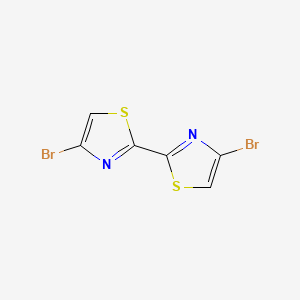
4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole is a brominated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound, in particular, has two bromine atoms attached to the thiazole rings, which can significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiazoles: The compound can be synthesized by halogenating thiazole derivatives. This involves the substitution of hydrogen atoms on the thiazole ring with bromine atoms using brominating agents like bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a bromothiazole is coupled with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale halogenation reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atoms are replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of different thiazole derivatives.
Substitution: Substitution reactions involve the replacement of bromine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Thiazole derivatives with hydroxyl or carbonyl groups.
Reduction Products: Thiazole derivatives with hydrogenated bromine atoms.
Substitution Products: Thiazole derivatives with different alkyl or aryl groups.
科学研究应用
4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used to study biological processes involving thiazole derivatives.
Industry: It can be used in the production of materials with specific properties, such as flame retardants or UV stabilizers.
作用机制
The mechanism by which 4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
4-Bromo-2-(4-bromophenyl)-1,3-thiazole: Similar structure but with a phenyl group instead of a second thiazole ring.
2,4-Dibromothiazole: Contains two bromine atoms on a single thiazole ring.
Uniqueness: 4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole is unique due to its dual bromine substitution on two thiazole rings, which can lead to distinct chemical and biological properties compared to its similar counterparts.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Further research and development can uncover additional uses and benefits of this intriguing molecule.
属性
分子式 |
C6H2Br2N2S2 |
|---|---|
分子量 |
326.0 g/mol |
IUPAC 名称 |
4-bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H2Br2N2S2/c7-3-1-11-5(9-3)6-10-4(8)2-12-6/h1-2H |
InChI 键 |
LTYMEFGYNZAQAC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)C2=NC(=CS2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B15360498.png)
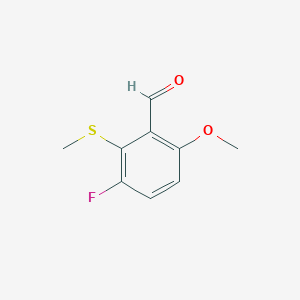
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B15360502.png)
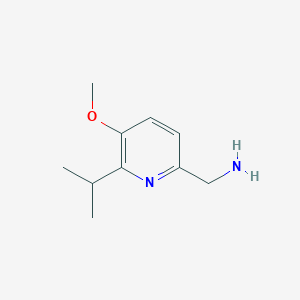
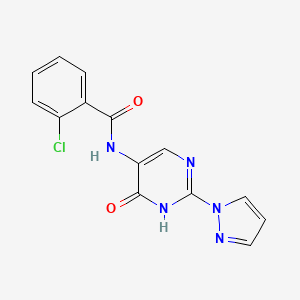

![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15360522.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)
